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Compound of Interest

Compound Name: MRS-1191

Cat. No.: B7772452 Get Quote

This guide provides a detailed comparative analysis of the potency of MRS-1191, a selective

antagonist for the A3 adenosine receptor (A3AR). Designed for researchers, scientists, and

drug development professionals, this document synthesizes key experimental data to

objectively compare the performance of MRS-1191 with other relevant A3AR antagonists.

Introduction to MRS-1191
MRS-1191 is a non-purine derivative belonging to the 1,4-dihydropyridine class of compounds.

It has been identified as a potent and highly selective antagonist for the human A3 adenosine

receptor.[1] The A3AR, a G protein-coupled receptor, is implicated in various physiological and

pathological processes, including inflammation, cardioprotection, and cancer, making its

selective antagonists valuable tools for research and potential therapeutic agents.[1][2]

Potency and Selectivity Profile of MRS-1191
The potency of MRS-1191 has been characterized through various in vitro assays, primarily

radioligand binding and functional assays. The key potency metrics include the inhibition

constant (Ki), the half-maximal inhibitory concentration (IC50), and the antagonist equilibrium

dissociation constant (KB).

Table 1: Potency of MRS-1191 at the Human A3 Adenosine Receptor
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Parameter Value (nM)
Cell Line/Assay
Condition

Reference

Ki 31.4

HEK-293 cells

expressing human

A3AR

[3][4][5]

IC50 120 CHO cells [3][4][5]

KB 92
Functional assay

(adenylate cyclase)
[1][3][4]

MRS-1191 exhibits remarkable selectivity for the human A3AR over other adenosine receptor

subtypes. Reports indicate a selectivity of over 1300-fold for the A3 receptor compared to A1

and A2A receptors.[1] This high selectivity is a critical attribute for a pharmacological tool,

minimizing off-target effects.

However, the potency of MRS-1191 shows significant species-dependent variability. While

highly potent at the human A3AR, it demonstrates considerably lower affinity for the rat and

mouse receptors.[1][6]

Table 2: Species-Dependent Potency of MRS-1191 at the A3 Adenosine Receptor

Species Ki (nM) Notes Reference

Human 31.4 [1][3][4][5]

Rat 1420
28-fold lower affinity

than for human A3AR.
[1][6]

Mouse Largely inactive

Incomplete inhibition

observed at higher

concentrations.

[6]
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To contextualize the potency of MRS-1191, it is essential to compare it with other well-

characterized A3AR antagonists.

Table 3: Comparative Potency of Selected A3 Adenosine Receptor Antagonists at the Human

A3AR

Compound
Chemical
Class

Ki (nM)
Selectivity
Profile

Reference

MRS-1191
1,4-

Dihydropyridine
31.4

>1300-fold vs

A1/A2A
[1]

MRS-1220
Triazoloquinazoli

ne
0.65

Highly potent,

but also shows

moderate affinity

for A1 and A2A

receptors in

some species.

[1][6]

MRS-1523
4-Aryl-3,5-

diacylpyridine
43.9

Weaker at

mouse and rat

A3ARs.

[6]

DPTN
Thiazole

derivative
1.65

Potent at human,

mouse, and rat

A3ARs.

[6]

Experimental Methodologies
The data presented in this guide are derived from standard pharmacological assays. Below are

generalized protocols for the key experiments cited.

Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific

receptor.

Membrane Preparation: Cells (e.g., HEK-293 or CHO) stably expressing the human A3

adenosine receptor are cultured and harvested. The cell membranes are then isolated
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through a process of homogenization and centrifugation.

Binding Reaction: The prepared cell membranes are incubated with a specific radioligand for

the A3AR, typically [¹²⁵I]I-AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-

methyluronamide), and varying concentrations of the unlabeled antagonist (e.g., MRS-1191).

Separation and Detection: After reaching equilibrium, the bound and free radioligand are

separated by rapid filtration. The amount of radioactivity trapped on the filter, representing

the bound radioligand, is then quantified using a gamma counter.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50

value, which is the concentration of the antagonist that displaces 50% of the specific binding

of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff

equation.[7]

Functional Assays (cAMP Accumulation Assay)
Functional assays measure the ability of an antagonist to block the biological response initiated

by an agonist. The A3AR is a Gi-coupled receptor, and its activation leads to the inhibition of

adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8][9]

Cell Culture and Treatment: Cells expressing the A3AR are plated and pre-treated with the

antagonist (MRS-1191) at various concentrations.

Agonist Stimulation: The cells are then stimulated with a known A3AR agonist (e.g., IB-

MECA) in the presence of forskolin (an adenylyl cyclase activator).

cAMP Measurement: The intracellular cAMP levels are measured using commercially

available kits, often based on competitive enzyme-linked immunosorbent assay (ELISA) or

fluorescence resonance energy transfer (FRET).

Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP

production is quantified. The concentration of the antagonist that restores the cAMP level to

50% of the maximal agonist effect is determined as the IC50. The KB value can be derived

from these functional data.
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To further clarify the concepts discussed, the following diagrams illustrate the A3 adenosine

receptor signaling pathway and a typical experimental workflow for determining antagonist

potency.
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Caption: A3 Adenosine Receptor Signaling Pathway.
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Caption: Experimental Workflow for Potency Determination.
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MRS-1191 is a valuable pharmacological tool for studying the human A3 adenosine receptor

due to its high potency and selectivity. However, researchers must consider its significant

species-dependent variability in potency when designing experiments in non-human systems.

This guide provides a comparative framework to aid in the selection of appropriate A3AR

antagonists for specific research needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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